Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-

Catalog No.
S14643645
CAS No.
68701-52-0
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)ph...

CAS Number

68701-52-0

Product Name

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-

IUPAC Name

2-hydroxyimino-N-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12-15/h3-8,15H,1-2H3,(H,13,14)

InChI Key

BOJBRYCABOLQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=NO

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- is an organic compound characterized by the presence of a hydroxyimino functional group attached to an acetamide structure. Its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O with a molecular weight of approximately 204.27 g/mol. The compound is also known by various synonyms, including Glyoxanilide oxime and Isonitrosoacetanilide . The structure features a phenyl group substituted with an isopropyl group, contributing to its unique chemical properties.

. Notably, it can undergo:

  • Condensation Reactions: The hydroxyimino group can react with carbonyl compounds to form oximes.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Research indicates that compounds similar to acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- exhibit significant biological activities. These include:

  • Antifungal Properties: Some derivatives have shown effectiveness against various phytopathogenic fungi, suggesting potential agricultural applications .
  • Antibacterial Activity: Compounds with similar structures have been studied for their antibacterial properties, making them candidates for pharmaceutical development.

The synthesis of acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- typically involves the following steps:

  • Formation of Hydroxyimino Group: This can be achieved by reacting acetamide with hydroxylamine hydrochloride in the presence of a base.
  • Substitution Reaction: The introduction of the isopropyl group on the phenyl ring can be accomplished through Friedel-Crafts alkylation using isopropyl chloride and a suitable catalyst like aluminum chloride.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- has several potential applications:

  • Agricultural Fungicides: Due to its antifungal properties, it may be developed into fungicidal formulations for crop protection .
  • Pharmaceuticals: Its antibacterial effects suggest potential use in developing new antibiotics or therapeutic agents.
  • Chemical Intermediates: It serves as a precursor in synthesizing more complex organic molecules in chemical research.

Interaction studies of acetamide compounds often focus on their ability to bind with biological targets. For instance:

  • Enzyme Inhibition Studies: Compounds similar to acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- have been evaluated for their inhibitory effects on enzymes involved in fungal metabolism.
  • Binding Affinity Assessments: Research has been conducted to determine how these compounds interact with bacterial cell membranes and other cellular components.

Several compounds share structural similarities with acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-. Here are a few notable examples:

Compound NameStructureUnique Features
Acetamide, N-phenyl-C8_8H9_9N2_2OLacks hydroxyimino group; used as a simple amide
IsonitrosoacetanilideC9_9H9_9N3_3OContains nitroso group; exhibits different reactivity
GlyoxanilideC8_8H8_8N2_2OSimilar amide structure but without hydroxyimino substitution

The uniqueness of acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- lies in its specific hydroxyimino substitution and the presence of an isopropyl group on the phenyl ring, which may enhance its biological activity compared to simpler analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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